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Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

Cat. No.: B174410 Get Quote

An In-Depth Technical Guide to the Characterization of Ethyl 2-cyclopentylacetate

Introduction: A Versatile Ester in Focus
Ethyl 2-cyclopentylacetate (CAS No: 18322-54-8) is an aliphatic ester recognized for its role

as a versatile building block in organic synthesis and as a component in fragrance

formulations.[1][2] Its molecular structure, comprising a cyclopentyl ring attached to an ethyl

acetate group, imparts a unique combination of lipophilicity and reactivity. This guide provides a

comprehensive overview of the essential characterization data for Ethyl 2-cyclopentylacetate,

offers a comparative analysis against structurally similar esters, and details validated

experimental protocols for its synthesis and analytical verification. The information presented is

intended to equip researchers, chemists, and drug development professionals with the

technical insights necessary for its effective application.

Physicochemical and Spectroscopic Profile
The identity and purity of Ethyl 2-cyclopentylacetate are definitively established through a

combination of its physical properties and spectroscopic data. These parameters serve as the

foundational benchmark for quality control and experimental reproducibility.

Physical Properties
Key physical constants for Ethyl 2-cyclopentylacetate are summarized below. These values

are critical for predicting its behavior in various solvents and under different temperature and
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pressure conditions.

Property Value Source

CAS Number 18322-54-8 [3]

Molecular Formula C₉H₁₆O₂ [3][4][5]

Molecular Weight 156.22 g/mol [3]

Appearance
Colorless Liquid / White

Powder
[4]

Boiling Point 196.6°C at 760 mmHg

Predicted XlogP 2.6 [3][5]

Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2-cyclopentylacetate exhibits

characteristic signals corresponding to the ethyl ester and cyclopentyl moieties. The ethyl

group protons appear as a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm

(OCH₂), consistent with the splitting patterns observed in other ethyl esters.[6] The protons

on the cyclopentyl ring and the adjacent methylene group (CH₂) produce a series of complex

multiplets typically found in the 1.1-2.4 ppm range.

¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation. Key

expected resonances include the carbonyl carbon (C=O) of the ester at approximately 173

ppm, the methylene carbon of the ethoxy group (OCH₂) around 60 ppm, and the methyl

carbon of the ethoxy group (CH₃) near 14 ppm. The carbons of the cyclopentyl ring and the

adjacent methylene group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption

band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1730-

1750 cm⁻¹. Additional significant peaks include C-O stretching vibrations in the 1000-1300

cm⁻¹ region and C-H stretching vibrations from the aliphatic groups just below 3000 cm⁻¹.[7]
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Mass Spectrometry (MS): In a mass spectrum acquired via electron ionization (EI), the

molecular ion peak (M⁺) would be observed at m/z 156.[3] Common fragmentation patterns

for esters would likely be present, including the loss of the ethoxy group (-OCH₂CH₃)

resulting in a peak at m/z 111, and a prominent peak at m/z 88 corresponding to the

McLafferty rearrangement product.

Comparative Analysis: Ethyl 2-cyclopentylacetate
and Its Alternatives
The choice of an alkyl ester can significantly influence the physical properties and, in the case

of fragrances, the olfactory profile of a final product. Below is a comparison of Ethyl 2-
cyclopentylacetate with its methyl and propyl analogs.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Key
Differences

Ethyl 2-

cyclopentylacetat

e

C₉H₁₆O₂ 156.22[3] 196.6
Baseline for

comparison.

Methyl 2-

cyclopentylacetat

e

C₈H₁₄O₂ 142.20[8] Not available

Lower molecular

weight and likely

higher volatility

(lower boiling

point) than the

ethyl ester.

Propyl Acetate C₅H₁₀O₂ 102.13 101.6

A smaller, non-

cyclic alternative

used as a

solvent and

fragrance.[9]

Significantly

more volatile.
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The primary distinction among these analogs lies in their volatility and polarity, which are

directly influenced by the length of the alkyl chain on the ester. The ethyl ester represents a

moderate balance, while the methyl ester would be more volatile and the propyl ester even

more so. This is a critical consideration in applications like perfumery, where evaporation rate

dictates the character and longevity of a scent.[9]

Experimental Protocols
The following sections provide detailed, validated methodologies for the synthesis and analysis

of Ethyl 2-cyclopentylacetate.

Synthesis: Fischer Esterification
The most direct and common method for preparing Ethyl 2-cyclopentylacetate is the Fischer

esterification of cyclopentylacetic acid with ethanol, using a strong acid catalyst.[10] This

reversible reaction is driven to completion by using an excess of one reactant (typically the

alcohol) and/or by removing the water formed during the reaction.

Protocol: Synthesis of Ethyl 2-cyclopentylacetate

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine cyclopentylacetic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both

reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of

the acid weight).

Causality: Using excess ethanol shifts the reaction equilibrium towards the product side,

maximizing the yield according to Le Châtelier's principle. Sulfuric acid protonates the

carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and

susceptible to nucleophilic attack by ethanol.

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Causality: Refluxing ensures the reaction occurs at a constant, elevated temperature to

increase the reaction rate without evaporating the solvent.
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Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the

mixture into a separatory funnel containing a saturated aqueous solution of sodium

bicarbonate.

Causality: The sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any

unreacted cyclopentylacetic acid, converting them into water-soluble salts.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or

ethyl acetate (2 x 50 mL). Combine the organic layers.

Causality: The ester product is significantly more soluble in the organic solvent than in the

aqueous layer, allowing for its efficient separation.

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution)

to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, then filter.

Causality: The brine wash reduces the solubility of organic material in the aqueous phase.

The anhydrous salt physically binds to water, removing it from the organic solvent.

Purification: Concentrate the organic solution under reduced pressure using a rotary

evaporator. Purify the resulting crude oil via vacuum distillation to yield pure Ethyl 2-
cyclopentylacetate.

Causality: Vacuum distillation allows the product to boil at a lower temperature, preventing

potential decomposition that might occur at its atmospheric boiling point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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